

A Comparative Toxicological Review: Dimethyl Cyclohexane-1,2-Dicarboxylate vs. Diethyl Phthalate

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Compound of Interest

Compound Name: *Dimethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: *B7819439*

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A comprehensive analysis of the toxicological profiles of **Dimethyl cyclohexane-1,2-dicarboxylate** and the widely used plasticizer, Diethyl phthalate, reveals a significant disparity in available safety data. While Diethyl phthalate has been extensively studied, a notable lack of publicly accessible toxicological information exists for **Dimethyl cyclohexane-1,2-dicarboxylate**, precluding a direct and detailed comparison of their adverse effects.

This review synthesizes the available toxicological data for both compounds, highlighting the extensive database for Diethyl phthalate and the critical data gaps for **Dimethyl cyclohexane-1,2-dicarboxylate**. The information is intended for researchers, scientists, and professionals in drug development to inform safety assessments and guide future research.

Comparative Toxicological Data

The following tables summarize the available quantitative data for key toxicological endpoints for both compounds.

Table 1: Acute Toxicity

Endpoint	Dimethyl cyclohexane-1,2-dicarboxylate	Diethyl phthalate
Oral LD50 (Rat)	No data available	8600 mg/kg[1][2][3]
Dermal LD50 (Rat)	No data available	>11,000 mg/kg[4]
Dermal LD50 (Guinea Pig)	No data available	>22,000 mg/kg[4]
Inhalation LC50 (Rat)	No data available	>4.64 mg/L[4][5]
Skin Irritation	No data available (related anhydride is an irritant)[6][7]	Minimal to moderate irritation in animals[4][8]
Eye Irritation	No data available (related anhydride is a severe irritant)[6][7]	Slight to no irritation in animals[4][9]

Table 2: Chronic and Repeated Dose Toxicity

Endpoint	Dimethyl cyclohexane-1,2-dicarboxylate	Diethyl phthalate
Primary Target Organs	No data available	Liver, kidney, stomach, small intestine[4][8]
NOAEL (16-week, rat, oral)	No data available	~750 mg/kg bw/day[8]
LOAEL (16-week, rat, oral)	No data available	~3200-3700 mg/kg bw/day (based on increased relative organ weights)[8]

Table 3: Reproductive and Developmental Toxicity

Endpoint	Dimethyl cyclohexane-1,2-dicarboxylate	Diethyl phthalate
Two-Generation Study (Rat)	No data available	NOAEL (parental): 15000 ppm in diet; NOAEL (pup development): 3000 ppm in diet[10]
Effects on Fertility	No data available	Reduced testosterone in F0 males; increased abnormal sperm in F1 males at 197-267 mg/kg bw/d.[8]
Developmental Effects	No data available	Increased skeletal variations at maternotoxic doses.[8] LOAEL: 1016-1375 mg/kg bw/d based on decreased pup weight and developmental delay.[8]

Table 4: Genotoxicity

Assay	Dimethyl cyclohexane-1,2-dicarboxylate	Diethyl phthalate
Ames Test (Salmonella typhimurium)	No data available	Conflicting results; some studies show positive results without metabolic activation, while others are negative.[9][11][12]
In Vitro Mammalian Cell Assays	No data available	Equivocal evidence of genotoxicity.[8]
In Vivo Genotoxicity	No data available	No data available.[8]

Table 5: Carcinogenicity

Species	Dimethyl cyclohexane-1,2-dicarboxylate	Diethyl phthalate
Rat (Dermal)	No data available	No evidence of carcinogenic activity.
Mouse (Dermal)	No data available	Equivocal evidence of carcinogenicity (liver tumors). [13]
Overall Classification	Not classifiable	Equivocal evidence of carcinogenic potential. [8]

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined in standardized guidelines provided by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD Test Guideline 401

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[\[8\]](#)

- Test Animals: Healthy, young adult rodents (rats are preferred) are used. At least 5 animals of the same sex are used for each dose level.[\[8\]](#)
- Dosage: The test substance is administered in graduated doses to several groups of animals. Doses are selected based on a preliminary range-finding study.[\[8\]](#)
- Administration: The substance is administered orally by gavage in a single dose.[\[8\]](#)
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[8\]](#)
- Pathology: All animals (those that die during the test and survivors at the end) undergo a gross necropsy.

- Data Analysis: The LD50 is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[\[8\]](#)

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro assay is used to detect gene mutations.

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan) are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in the body.
- Procedure: Bacteria are exposed to the test substance at various concentrations.
- Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Two-Generation Reproduction Toxicity Study - OECD Test Guideline 416

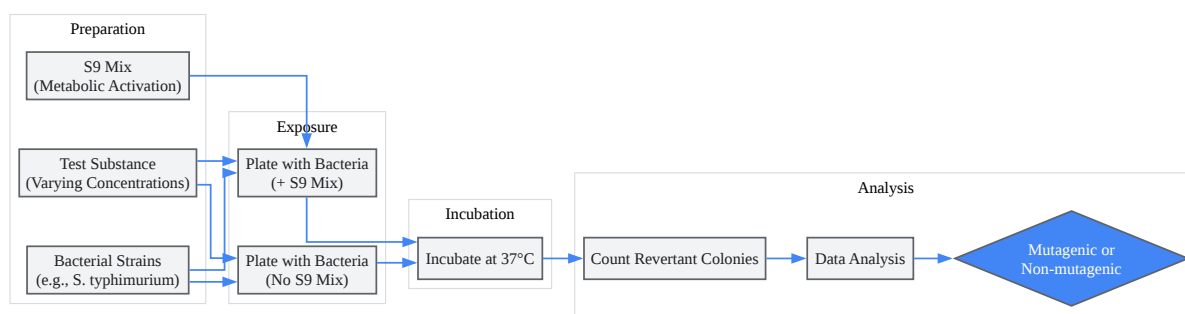
This study provides information on the effects of a substance on male and female reproductive performance and on the offspring.[\[4\]](#)[\[9\]](#)

- Parental Generation (F0): Young, sexually mature male and female animals (usually rats) are exposed to the test substance at three or more dose levels. Exposure continues through mating, gestation, and lactation.[\[9\]](#)
- First Generation (F1): Offspring from the F0 generation are selected and exposed to the same dose levels as their parents. Their growth, development, and reproductive performance are assessed when they reach maturity.[\[9\]](#)
- Second Generation (F2): The offspring of the F1 generation are examined for any adverse effects on their development.

- Endpoints: A wide range of parameters are evaluated, including fertility indices, gestation length, litter size, pup viability, growth, and sexual development. Gross and microscopic examination of reproductive organs is also performed.[9]

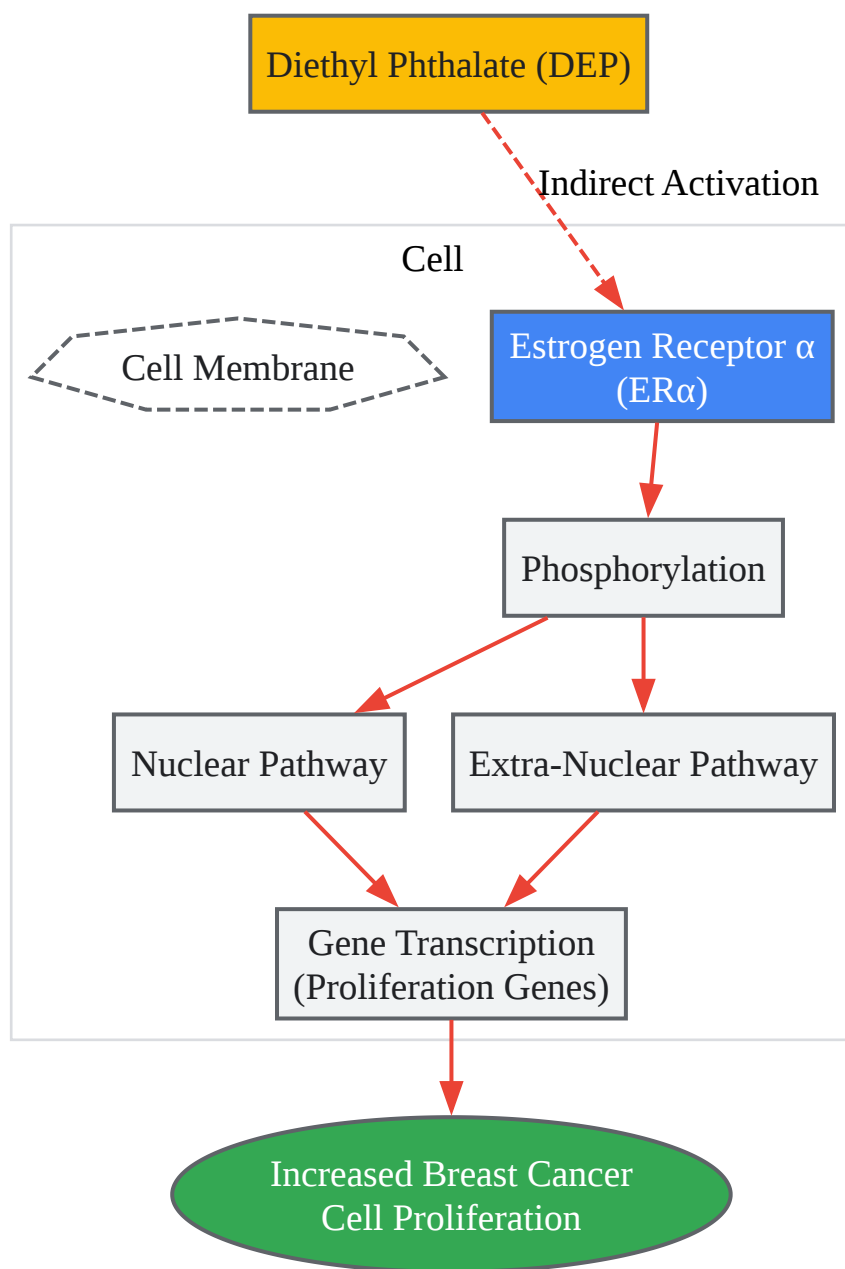
Visualizations

Experimental Workflow and Signaling Pathways



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Caption: Workflow for the Ames Test (OECD 471).



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Caption: Proposed mechanism of Diethyl Phthalate's interaction with Estrogen Receptor α signaling.

Discussion

Diethyl Phthalate (DEP)

Diethyl phthalate exhibits low acute toxicity via oral and dermal routes.[4][8] Repeated dose studies indicate that the liver is a primary target organ, with effects such as increased liver weight observed at high doses.[8] Reproductive toxicity studies in rats have shown effects on male reproductive parameters, including reduced testosterone levels and increased sperm abnormalities in offspring, though these effects were generally observed at high dose levels.[8] Developmental toxicity, such as skeletal variations, has been noted, but typically at doses that also cause maternal toxicity.[8] The genotoxic potential of DEP remains equivocal, with conflicting results from in vitro studies.[8][9][11][12] Carcinogenicity studies in rodents have provided equivocal evidence of carcinogenic potential.[8][13]

Mechanistically, some research suggests that DEP may act as an endocrine disruptor. Studies have indicated that DEP can indirectly activate estrogen receptor α (ER α), leading to the proliferation of breast cancer cells in vitro, even without directly binding to the receptor.[5] This interaction with hormone signaling pathways is a key area of ongoing research into the potential health effects of phthalates.

Dimethyl cyclohexane-1,2-dicarboxylate

In stark contrast to DEP, there is a significant lack of publicly available toxicological data for **Dimethyl cyclohexane-1,2-dicarboxylate**. Safety data sheets for this compound often state "No data available" for most toxicological endpoints. Information on structurally related compounds, such as cyclohexane-1,2-dicarboxylic anhydride, indicates a potential for skin and eye irritation and sensitization.[6][7] However, it is not possible to extrapolate other toxicological properties from this limited information. The absence of data on acute and chronic toxicity, reproductive and developmental effects, genotoxicity, and carcinogenicity for **Dimethyl cyclohexane-1,2-dicarboxylate** represents a major data gap.

Conclusion

This comparative review underscores the extensive toxicological database available for Diethyl phthalate, which allows for a reasonably comprehensive hazard assessment. In contrast, the profound lack of data for **Dimethyl cyclohexane-1,2-dicarboxylate** makes a meaningful toxicological comparison impossible. For researchers and professionals in drug development and chemical safety, the case of **Dimethyl cyclohexane-1,2-dicarboxylate** highlights the importance of thorough toxicological evaluation for all chemicals in commerce to ensure human

and environmental safety. Further research is critically needed to characterize the toxicological profile of **Dimethyl cyclohexane-1,2-dicarboxylate**.

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